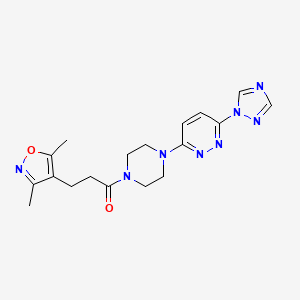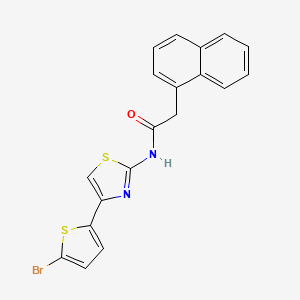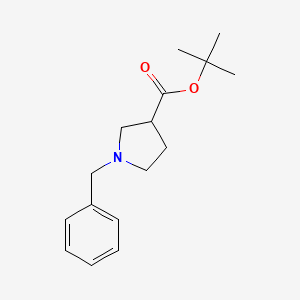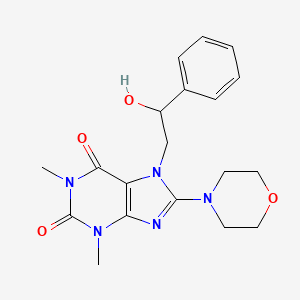![molecular formula C21H20N4O2S B2557282 3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 852437-89-9](/img/structure/B2557282.png)
3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their chemopreventive and chemotherapeutic effects on cancer . They are also considered as potential antiviral and anti-infective drugs .
Synthesis Analysis
The synthesis of similar compounds involves the acylation of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles with acyl chlorides . The compounds are obtained by the alkylation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazoles .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazoles are diverse. They can undergo reactions such as alkylation and acylation . They can also interact with biological receptors due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .Future Directions
The future directions for “3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine” and similar compounds could involve further exploration of their potential as antiviral, anti-infective, and anticancer drugs . Additionally, their potential as inhibitors of metabolic enzymes could be explored further .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-14-5-4-6-15(11-14)13-28-20-10-9-19-22-23-21(25(19)24-20)16-7-8-17(26-2)18(12-16)27-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSXNQMDGATNTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-[(2-Chlorophenoxy)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2557202.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557203.png)




![2,5,7-Triazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2557215.png)
![N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}-2-thienylc arboxamide](/img/structure/B2557216.png)


![8-bromo-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2557222.png)